molecular formula C6H12O B072179 2,3-Epoxy-2-methylpentane CAS No. 1192-22-9

2,3-Epoxy-2-methylpentane

Cat. No. B072179
CAS RN: 1192-22-9
M. Wt: 100.16 g/mol
InChI Key: OZVWXRGXOYUQEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Epoxy-2-methylpentane consists of six carbon atoms, twelve hydrogen atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Epoxy-2-methylpentane include a boiling point of approximately 127.63°C, a density of approximately 0.8348 (rough estimate), and a refractive index of approximately 1.4800 (estimate) .

Scientific Research Applications

  • Reaction with Mercaptoacetic Acid : The reaction between 2,3-epoxy-2-methylpentane and mercaptoacetic acid yields a mixture of thialactone and hydroxyacetate. This reaction has potential implications in the synthesis of sulfur-containing organic compounds (Orszulik, 1986).

  • Study of Polymerization : Research on the polymerization of oxiranes and thiiranes, including derivatives of 2,3-epoxy-2-methylpentane, has been conducted. This includes studies on their diastereoisomeric composition and chiroptical properties, relevant for polymer science (Goguelin & Sepulchre, 1979).

  • Reactions with Diamines : Perfluoro(2,3-epoxy-2-methylpentane) reacted with diamines, leading to compounds that presumably form as a result of rearrangement of intermediate ketones. This has implications for the synthesis of fluorine-containing organic compounds (Filyakova et al., 2013).

  • Reactions with Urea and Thiourea : 2,3-Epoxyperfluoro-2-methylpentane reacts with thiourea and urea, leading to unexpected products due to rearrangement of intermediate ketones. This research is significant in the field of organic synthesis and fluorine chemistry (Filyakova et al., 2011).

  • Study in Catalytic Hydrogenation : The catalytic hydrogenation of related compounds, such as 3:4-epoxido-4-methyl-2-pentanone, has been studied. This is relevant for understanding reaction mechanisms and product distributions in catalytic processes (Bergmann, 1951).

  • Graft Copolymerization Studies : Free radical graft copolymerization studies using 3-methylpentane and 2,4-dimethylpentane as models provide insights into the chemistry of polymer grafting, relevant for material science and polymer engineering (Dokolas et al., 2000).

  • EPR and DFT Studies of Radical Cations : Electron paramagnetic resonance (EPR) and density functional theory (DFT) studies on radical cations of related diketones offer insights into the electronic structures of these reactive intermediates, important in physical chemistry and materials science (Nuzhdin et al., 2007).

  • Thermal Gas-Phase Decomposition : The kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane has been studied, providing valuable data for understanding the thermal stability and decomposition mechanisms of similar compounds (Flowers & Öztürk, 1975).

Safety And Hazards

2,3-Epoxy-2-methylpentane is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition, it emits acrid smoke and fumes .

Relevant Papers One relevant paper found discusses the reactions of perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine via cleavage of the C-C bond to produce certain compounds . This suggests that 2,3-Epoxy-2-methylpentane might also undergo similar reactions, which could be of interest in future research.

properties

IUPAC Name

3-ethyl-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWXRGXOYUQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922887
Record name 3-Ethyl-2,2-dimethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Epoxy-2-methylpentane

CAS RN

1192-22-9
Record name 3-Ethyl-2,2-dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Epoxy-2-methylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2,2-dimethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TI Filyakova, AY Zapevalov, MI Kodess… - Russian Journal of …, 2013 - Springer
Perfluoro(2,3-epoxy-2-methylpentane) reacted with o-phenylenediamine and ethylenediamine via cleavage of the CC bond to produce 2,2,3,3,3-pentafluoro-N-[2-(2,2,2-trifluoro-1-…
Number of citations: 4 link.springer.com
ST Orszulik - Tetrahedron letters, 1986 - Elsevier
The reaction between 2,3-epoxy-2-methylpentane and mercaptoacetic acid yields a 3:4 mixture of the thialactone ( 2a ) and the hydroxyacetate ( 3b ). Using milder reaction conditions, …
Number of citations: 6 www.sciencedirect.com
IR Gelling, NJ Morrison - Rubber chemistry and technology, 1985 - meridian.allenpress.com
Vulcanization by sulfur alone is faster and more efficient for ENR than for NR because isolated double bonds react more rapidly than contiguous double bonds. This vulcanization may …
Number of citations: 166 meridian.allenpress.com
UN Okwu, FE Okieimen - European Polymer Journal, 2001 - Elsevier
Solution prepared epoxidised natural rubber (ENR) was modified while still in solution with thioglycollic acid (TGA) (0.3 mol phr) to yield a material with 17% conversion of its initial NR …
Number of citations: 34 www.sciencedirect.com
AK Singh, A Rai, LDS Yadav - Tetrahedron letters, 2011 - Elsevier
An efficient and rapid (10–20 min) one-pot synthesis of chemically and pharmaceutically interesting 1,4-oxathian-2-ones is reported. The protocol involves LiBr catalyzed regioselective …
Number of citations: 12 www.sciencedirect.com
H Mimoun, L Saussine, E Daire, M Postel… - Journal of the …, 1983 - ACS Publications
Novel covalent vanadium (V) oxo peroxo complexes of general formula VO (02)(0-N) LL'[type I, ON= pyri-dine-2-carboxylate (Pic), pyrazine-2-carboxylate; L, L'= H20, MeOH, …
Number of citations: 566 pubs.acs.org
S Tomé‐Rodríguez… - Journal of the …, 2021 - Wiley Online Library
BACKGROUND Virgin olive oil (VOO) is greatly appreciated for its organoleptic features, which can be ascribed mainly to the presence of very chemically diverse volatile components. It …
Number of citations: 4 onlinelibrary.wiley.com
P Chaumette, H Mimoun, L Saussine, J Fischer… - Journal of …, 1983 - Elsevier
Novel oxoperoxomolybdenum(VI) complexes with the general formula MoO(O 2 )L 2 X 2 (III, L = DMF, HMPT) and MoO(O 2 )Cl(ON)L(IV, ON) = pyridin-2-carboxylate (Pic), 8-…
Number of citations: 149 www.sciencedirect.com
P Brown, J Kossanyi, C Djerassi - Tetrahedron, 1966 - Elsevier
The mass spectra of a series of 13 epoxides of terminal alkenes and 11 epoxides of non-terminal alkenes have been recorded. By a combination of high-resolution mass measurements …
Number of citations: 42 www.sciencedirect.com
GO Wood - Carbon, 2002 - Elsevier
Vapor and gas breakthrough curves for packed activated carbon beds are often assumed to be symmetrical, when they are actually more often skewed. This skew explains why …
Number of citations: 61 www.sciencedirect.com

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